

Spectroscopic Characterization of 2-Morpholinoacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

Cat. No.: B1332701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for **2-Morpholinoacetaldehyde**, a key intermediate in various synthetic applications. Due to the limited availability of detailed public data for the free aldehyde, this document focuses on the more stable hydrochloride salt, **2-Morpholinoacetaldehyde** hydrochloride. The guide presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines generalized experimental protocols for these techniques, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the currently available spectroscopic data for **2-Morpholinoacetaldehyde** hydrochloride. It is important to note that a complete, detailed experimental dataset, including multiplicity and coupling constants for ^1H NMR and a full peak list for ^{13}C NMR, is not readily available in the public domain. The data presented here is compiled from available safety data sheets and chemical supplier information.

^1H NMR Data for 2-Morpholinoacetaldehyde Hydrochloride

Solvent: Chloroform-d (CDCl_3)

Chemical Shift (δ) ppm	Protons	Multiplicity	Integration	Coupling Constant (J) Hz
9.65	Aldehyde (-CHO)	Not Specified	1H	Not Specified
3.72 – 3.55	Morpholine ring (-CH ₂ -O-CH ₂ - and -CH ₂ -N- CH ₂ -)	Not Specified	8H	Not Specified

Note: The broad range for the morpholine protons suggests complex overlapping signals, which would require higher resolution spectroscopy for detailed assignment.

¹³C NMR Data for 2-Morpholinoacetaldehyde Hydrochloride

No experimental ¹³C NMR data for **2-Morpholinoacetaldehyde** or its hydrochloride salt has been found in publicly accessible databases at the time of this report.

Infrared (IR) Spectroscopy Data for 2-Morpholinoacetaldehyde Hydrochloride

Frequency (cm ⁻¹)	Functional Group	Description
1720	C=O	Aldehyde carbonyl stretch[1]
2800 - 3000	C-H	C-H stretching vibrations of the morpholine ring and the alkyl chain[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for a small organic molecule like **2-Morpholinoacetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **2-Morpholinoacetaldehyde** hydrochloride
- Deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6)
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Morpholinoacetaldehyde** hydrochloride for ^1H NMR (or 20-50 mg for ^{13}C NMR) and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
 - Gently vortex the mixture until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
 - Place the sample into the NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, acquisition time, relaxation delay).
- Acquire the spectrum.

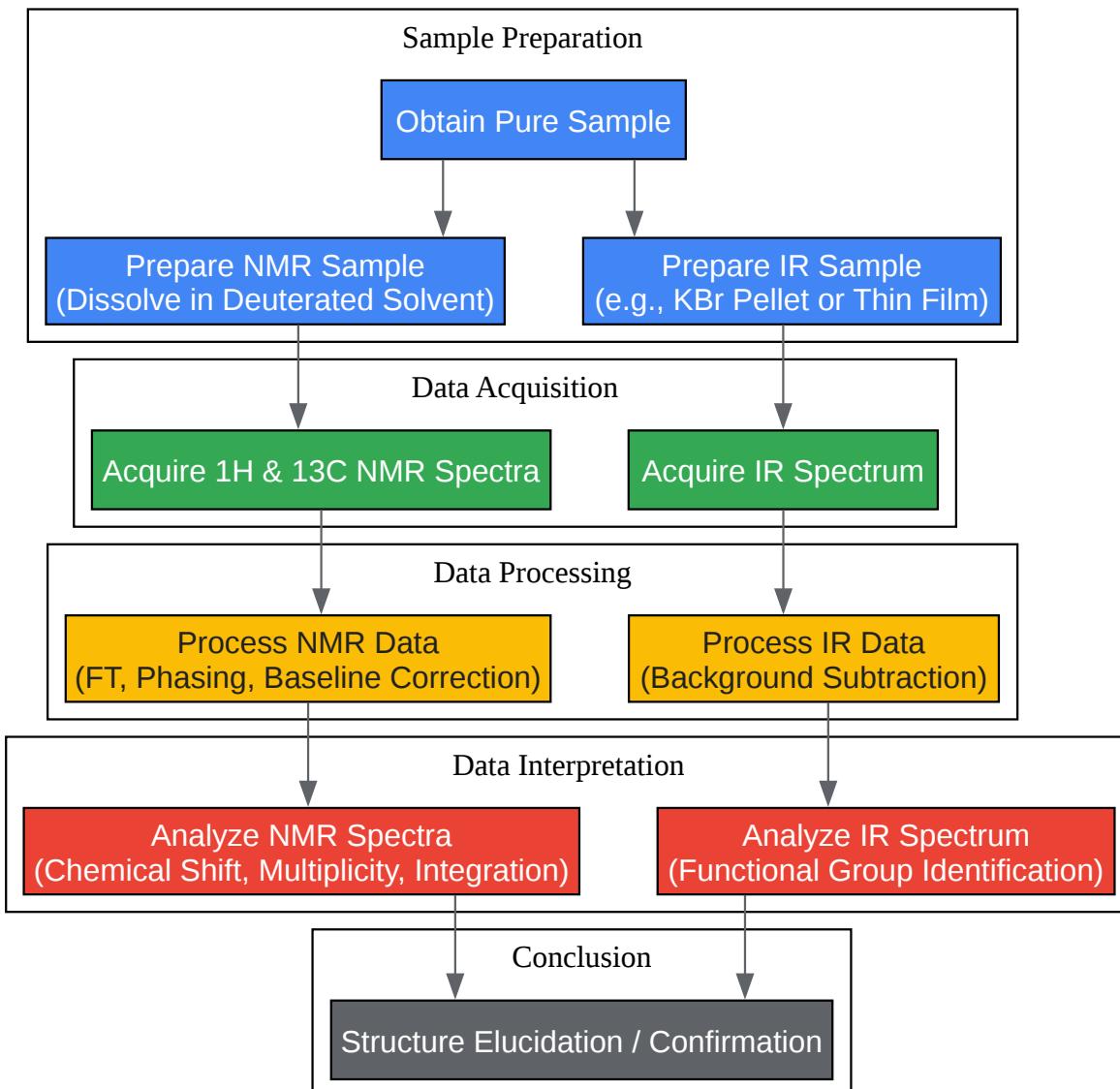
• Data Processing:

- Apply Fourier transformation to the raw data.
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:


- **2-Morpholinoacetaldehyde hydrochloride**
- Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples.
- Agate mortar and pestle
- Pellet press
- Salt plates (e.g., NaCl or KBr) for liquid films.

Procedure (for solid samples using KBr pellet method):

- Sample Preparation:
 - Place a small amount of dry KBr powder into an agate mortar.
 - Add a very small amount (1-2 mg) of **2-Morpholinoacetaldehyde** hydrochloride.
 - Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into a pellet press.
 - Apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the frequencies of these bands to specific functional groups using a correlation chart.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Morpholinoacetaldehyde hydrochloride (1172495-88-3) for sale [vulcanchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Morpholinoacetaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332701#spectroscopic-data-for-2-morpholinoacetaldehyde-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com